molecular formula C19H23N5O8 B035113 4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate CAS No. 107698-71-5

4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate

Cat. No.: B035113
CAS No.: 107698-71-5
M. Wt: 449.4 g/mol
InChI Key: DENCRGDZVUNAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro is a complex heterocyclic compound It belongs to the class of imidazo[1,2-a]purines, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit key enzymes.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it may act as an agonist or antagonist, modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the heterocyclic ring composition.

    Imidazo[1,5-a]pyridines: Another class of related compounds with different ring fusion patterns.

Uniqueness

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro is unique due to its specific functional groups and the resulting chemical properties. The presence of multiple acetyloxy groups enhances its reactivity and potential for diverse chemical modifications.

Properties

CAS No.

107698-71-5

Molecular Formula

C19H23N5O8

Molecular Weight

449.4 g/mol

IUPAC Name

4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate

InChI

InChI=1S/C19H23N5O8/c1-10(25)23-17(31-12(3)27)18(32-13(4)28)24-16(29)14-15(21-19(23)24)22(9-20-14)7-5-6-8-30-11(2)26/h9,17-18H,5-8H2,1-4H3

InChI Key

DENCRGDZVUNAFA-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C(N2C1=NC3=C(C2=O)N=CN3CCCCOC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)N1C(C(N2C1=NC3=C(C2=O)N=CN3CCCCOC(=O)C)OC(=O)C)OC(=O)C

Synonyms

9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.